Comprehensive Technical Guide: Physical Properties and Catalytic Applications of (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol
Comprehensive Technical Guide: Physical Properties and Catalytic Applications of (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol
Executive Summary
In the realm of asymmetric synthesis, the architectural tuning of chiral ligands is paramount for achieving high enantioselectivity. (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol , commonly referred to as N-isopropyl-L-prolinol , represents a critical evolutionary step from its natural precursor, L-proline. By converting the secondary amine of the pyrrolidine ring into a sterically demanding tertiary amine via N-isopropylation, the molecule transitions from a classical covalent organocatalyst (operating via enamine/iminium intermediates) to a highly effective chiral ligand for organometallic reagents[1].
This whitepaper provides an in-depth analysis of the physical properties, structural causality, and experimental workflows associated with N-isopropyl-L-prolinol, designed specifically for researchers and process chemists in drug development.
Molecular Architecture & Physical Properties
The efficacy of N-isopropyl-L-prolinol is deeply rooted in its physical and structural properties. The molecule consists of a rigid pyrrolidine scaffold, a hydroxymethyl hydrogen-bond donor, and a bulky N-isopropyl group[2].
Quantitative Data Summary
The following table consolidates the established physical and chemical properties of the compound. (Note: Discrepancies often exist in commercial databases regarding the CAS number for specific stereoisomers and salts; the data below represents the most widely accepted consensus for the free base).
| Property | Value | Source / Verification |
| IUPAC Name | (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol | 2[2] |
| Common Name | N-Isopropyl-L-prolinol | 1[1] |
| CAS Number | 1005337-07-4 (also 69022-82-8) | 3[3], 4[4] |
| Molecular Formula | C₈H₁₇NO | 5[5] |
| Molecular Weight | 143.23 g/mol | 5[5] |
| Boiling Point | ~208 °C | 4[4] |
| Density | ~1.072 g/cm³ | 4[4] |
| Topological Polar Surface Area | 23.5 Ų | Computed |
Structural Causality in Catalysis
Why is N-isopropyl-L-prolinol vastly superior to unmodified L-prolinol for transformations like the enantioselective addition of diethylzinc to aldehydes? The causality lies in its physical chemistry:
-
Elimination of Acidic Protons: Unmodified L-prolinol contains an acidic N-H proton. When exposed to highly reactive organozinc reagents (like Et₂Zn), this proton is non-productively consumed, generating ethane gas and forming an insoluble zinc amide precipitate[1]. Alkylating the nitrogen eliminates this parasitic pathway.
-
Solubility & Steric Shielding: The isopropyl group increases the molecule's lipophilicity, dramatically enhancing its solubility in non-polar solvents like toluene[1]. More importantly, it provides a rigid "steric wall." When the ligand binds to the Zinc center, this bulk forces the approaching aldehyde into a highly specific spatial orientation to minimize steric clash, thereby inducing chirality with high enantiomeric excess (ee >90%).
Mechanistic Principles: Ligand-Accelerated Catalysis
N-isopropyl-L-prolinol operates via a Ligand-Accelerated Catalysis (LAC) mechanism. It acts as a chiral auxiliary that binds reversibly to the metal center.
Figure 1: Zinc-mediated enantioselective addition catalytic cycle using the chiral ligand.
Experimental Workflow: Synthesis & Validation
The preparation of N-isopropyl-L-prolinol is typically achieved via the reduction of its immediate precursor, 1-isopropyl-L-proline[1]. To ensure trustworthiness, the protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to prevent downstream failures.
Figure 2: Synthesis workflow for (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol.
Step-by-Step Methodology: Reduction of 1-Isopropyl-L-proline
Reagents & Equipment:
-
1-Isopropyl-L-proline (10.0 g, 63.6 mmol)
-
Lithium Aluminum Hydride (LiAlH₄) (3.6 g, 95.4 mmol, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) (150 mL)
-
Flame-dried 500 mL 3-neck round-bottom flask with an argon line.
Procedure:
-
Preparation of Hydride Suspension: Suspend LiAlH₄ in 100 mL of anhydrous THF at 0 °C under an argon atmosphere. Causality: Conducting this at 0 °C prevents the highly exothermic degradation of THF by the hydride.
-
Substrate Addition: Dissolve 1-isopropyl-L-proline in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 45 minutes using an addition funnel.
-
Reaction: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 66 °C) for 4 hours.
-
Self-Validating Checkpoint (TLC): Before quenching, draw a 0.1 mL aliquot, quench with a drop of water, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The highly polar carboxylic acid precursor will remain near the baseline, whereas the prolinol product will migrate significantly higher. Proceed only if the starting material spot is completely absent.
-
Fieser Quench: Cool the mixture to 0 °C. Sequentially and cautiously add 3.6 mL of H₂O, 3.6 mL of 15% aqueous NaOH, and finally 10.8 mL of H₂O. Causality: The Fieser method ensures the formation of a granular, easily filterable aluminum salt precipitate, avoiding the formation of a stubborn emulsion.
-
Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with hot THF. Concentrate the filtrate in vacuo.
-
Final Validation (NMR): Analyze the crude product via ¹H NMR. The successful conversion is validated by the complete disappearance of the carboxylic acid proton signal and the emergence of diastereotopic hydroxymethyl protons (-CH₂OH) manifesting as complex multiplets around 3.4–3.6 ppm. The distinct isopropyl septet (~3.0 ppm) must remain intact[1].
References
- PubChem - NIH. "(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol." National Center for Biotechnology Information.
- Benchchem. "1-isopropyl-L-proline | 342793-00-4." Benchchem Product Catalog and Technical Data.
- AccelaChem. "Product Information: (S)-1-Isopropyl-2-pyrrolidinemethanol." Accela ChemBio Inc.
- ChemicalBook. "69022-82-8 | CAS DataBase." ChemicalBook Physical Properties Database.
- PubChem - NIH. "(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol | C8H17NO." National Center for Biotechnology Information.
Sources
- 1. 1-isopropyl-L-proline | 342793-00-4 | Benchchem [benchchem.com]
- 2. (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol | C8H17NO | CID 59084889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N/A,Benzyl (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 69022-82-8 | CAS DataBase [m.chemicalbook.com]
- 5. (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol | C8H17NO | CID 59084889 - PubChem [pubchem.ncbi.nlm.nih.gov]
